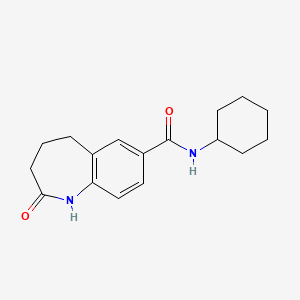![molecular formula C20H21ClN4O3S B6636256 2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)
2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline is a chemical compound used in scientific research. It is commonly referred to as CM-579, and it belongs to the class of quinoxaline derivatives. This compound has been the subject of numerous scientific studies due to its potential applications in medicine and pharmacology.
Wirkmechanismus
The mechanism of action of CM-579 involves its ability to bind to specific enzymes and receptors in the body. For example, CM-579 has been shown to inhibit PDE5, which is an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, CM-579 can increase the levels of cGMP, which leads to smooth muscle relaxation and improved blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CM-579 have been extensively studied in vitro and in vivo. In vitro studies have shown that CM-579 can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that CM-579 can improve blood flow, reduce blood pressure, and enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CM-579 in lab experiments is its high potency and selectivity. CM-579 has been shown to have a high affinity for specific enzymes and receptors, which makes it a useful tool for studying their functions. However, one of the limitations of using CM-579 is its potential toxicity. Like many other chemical compounds, CM-579 can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CM-579. One potential direction is the development of new drugs based on the structure of CM-579. For example, researchers could modify the structure of CM-579 to improve its selectivity or reduce its toxicity. Another potential direction is the study of CM-579 in combination with other drugs. For example, CM-579 could be used in combination with existing antidepressants to enhance their efficacy. Overall, the study of CM-579 has the potential to lead to the development of new drugs and therapies for a wide range of disorders.
Synthesemethoden
The synthesis of CM-579 involves several steps. One of the key steps is the reaction between 5-chloro-2-methoxyaniline and piperazine in the presence of a catalyst. This reaction produces 4-(5-chloro-2-methoxyphenyl)piperazine, which is then treated with sulfonyl chloride to form the final product, CM-579.
Wissenschaftliche Forschungsanwendungen
CM-579 has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to have inhibitory effects on several enzymes and receptors, including phosphodiesterase 5 (PDE5) and 5-HT1A receptors. These inhibitory effects make CM-579 a potential candidate for the treatment of various disorders, such as erectile dysfunction, depression, and anxiety.
Eigenschaften
IUPAC Name |
2-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-14-20(23-17-6-4-3-5-16(17)22-14)24-9-11-25(12-10-24)29(26,27)19-13-15(21)7-8-18(19)28-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCHNNVLKUNMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide](/img/structure/B6636194.png)
![2-butan-2-yl-N-[5-[(1,3-dioxoisoindol-2-yl)methyl]-1,3,4-thiadiazol-2-yl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B6636199.png)

![2-cyano-N-[2-(4-methylanilino)phenyl]acetamide](/img/structure/B6636208.png)
![3-[[(4-Ethoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B6636217.png)
![3-[[(1-Tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6636223.png)

![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)

![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)

![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)